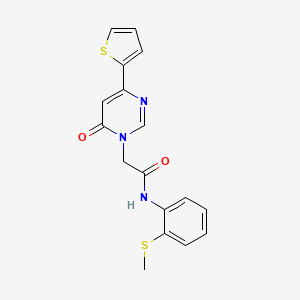

N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Descripción

N-(2-(Methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a pyrimidinone-derived acetamide compound characterized by a 6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl core linked to an N-(2-(methylthio)phenyl)acetamide moiety.

Propiedades

IUPAC Name |

N-(2-methylsulfanylphenyl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-23-14-6-3-2-5-12(14)19-16(21)10-20-11-18-13(9-17(20)22)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVITFVDIJOWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidinone Core: This can be achieved by the condensation of a thiophene-2-carboxaldehyde with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.

Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable methylthio precursor reacts with a halogenated phenyl derivative.

Coupling Reactions: The final step involves coupling the pyrimidinone core with the methylthio-substituted phenyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this specific compound, show promising anticancer properties. The presence of the thiophenyl group and the methylthio substituent is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular processes involved in cancer proliferation .

Antimicrobial Properties

Studies have demonstrated that compounds similar to N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide possess antimicrobial activity against a variety of pathogens. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways, providing a basis for further drug development .

Material Science

In material science, the compound's unique structural features allow for its use in developing novel materials with specific properties.

Organic Electronics

The thiophenyl and pyrimidine moieties contribute to the electronic properties of the compound, making it suitable for applications in organic electronics. It can be utilized in the fabrication of organic semiconductors and photovoltaic devices due to its favorable charge transport characteristics .

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties. Research into its use as an additive in polymer formulations shows promise for creating materials with improved performance characteristics .

Agricultural Chemistry

The agricultural sector may benefit from the application of this compound in developing new agrochemicals.

Pesticide Development

Given its biological activity, there is potential for this compound to be explored as a basis for new pesticides or fungicides. Its efficacy against certain plant pathogens could provide a novel approach to crop protection strategies .

Growth Regulators

Research is ongoing into the use of similar compounds as plant growth regulators. The ability to modulate plant growth responses could lead to enhanced agricultural productivity and sustainability practices .

Mecanismo De Acción

The mechanism of action of N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

a. N-(3-Methylpyridin-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS: 1257548-79-0)

- Structure : Replaces the methylthiophenyl group with a 3-methylpyridin-2-yl moiety.

- Molecular Weight : 326.4 g/mol (vs. target compound’s ~385.5 g/mol).

b. 2-(6-Oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide (CAS: 1251631-62-5)

- Structure : Features a piperidine-linked pyrimidine-ether substituent on the acetamide nitrogen.

- Molecular Weight : 440.5 g/mol.

Variations in Aryl/Thio Substituents

a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12)

b. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)

- Structure : Incorporates a dichlorophenyl group.

- Melting Point : 230–232°C.

- Molecular Weight : 344.21 g/mol.

- Implications : The electron-withdrawing chlorine atoms may increase metabolic stability but reduce solubility compared to thiophene-containing analogs .

Molecular Properties

*Estimated based on molecular formula.

Actividad Biológica

N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methylthio group and a thiophene ring, contributing to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine ring and subsequent functionalization. Various synthetic pathways have been explored to optimize yield and purity, including methods utilizing thiophenes and methylthio-substituted anilines .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated its effectiveness against several human tumor cell lines. For example:

The mechanism of action appears to involve inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

Enzyme Inhibition

In addition to its anticancer effects, this compound has shown promise as an inhibitor of various kinases involved in cancer progression:

| Enzyme Target | Activity | Reference |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Strong inhibitor | |

| Tyrosine Kinase Abl | Moderate inhibitor | |

| Mitogen-Activated Protein Kinase | Weak inhibitor |

These interactions suggest that this compound could be a lead compound for developing targeted cancer therapies.

Case Studies

A notable case study involved the application of this compound in a combination therapy for melanoma. When used alongside conventional chemotherapeutics, it enhanced the overall efficacy while reducing side effects associated with high-dose treatments. This synergistic effect was attributed to its ability to modulate drug resistance pathways in cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step strategies:

- Step 1 : Formation of the pyrimidinone core. For example, alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamide derivatives under basic conditions (sodium methylate) has been reported for analogous compounds .

- Step 2 : Introduction of the thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions.

- Step 3 : Coupling the pyrimidinone-thiophene intermediate with N-(2-(methylthio)phenyl)acetamide using condensing agents (e.g., DCC or EDCI). Example yields for similar compounds range from 60% to 80% under optimized conditions .

Table 1 : Comparative Synthesis Data for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Sodium methylate, 2-chloroacetamide | 80 | |

| Condensation | DCM, EDCI, RT | 66–91 |

Q. How is the compound characterized using spectroscopic methods?

- 1H NMR : Key signals include:

- Pyrimidinone NH proton: δ ~12.45–12.50 ppm (broad singlet) .

- Thiophene protons: δ ~6.90–7.75 ppm (multiplet) .

- Methylthio group (SCH3): δ ~2.18–2.21 ppm (singlet) .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) are observed at m/z values corresponding to the molecular formula (e.g., m/z 344.21 for a related compound) .

- Elemental Analysis : Close agreement between calculated and observed values for C, H, N, and S confirms purity (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or reactivity of this compound?

Computational tools like density functional theory (DFT) can:

- Predict reaction pathways for pyrimidinone alkylation or thiophene substitution .

- Identify transition states to optimize reaction conditions (e.g., solvent effects, catalyst selection). For example, reaction path searches using quantum chemical calculations have been employed to reduce trial-and-error in similar syntheses .

Q. What strategies resolve discrepancies in NMR or elemental analysis data?

- NMR Conflicts : If aromatic proton signals overlap, use 2D NMR (COSY, HSQC) to assign peaks unambiguously. For instance, coupling constants (e.g., J = 8.2 Hz for H-4′ in ) help distinguish substituents .

- Elemental Analysis : Re-purification via column chromatography or recrystallization (e.g., using DMSO/EtOH mixtures) improves agreement between observed and calculated values .

Q. How can reaction yields be improved during the alkylation step?

- Molar Ratios : Use a 2.6–2.8-fold excess of sodium methylate to drive alkylation to completion .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidinone sulfur atom.

- Temperature Control : Reactions conducted at 60–80°C show higher yields compared to room temperature .

Methodological Considerations

Q. What purification techniques are effective for this compound?

- Crystallization : Ethanol/water mixtures are commonly used, with melting points (e.g., 230–232°C) serving as purity indicators .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves acetamide derivatives with >95% purity .

Q. How are stability and storage conditions determined?

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for similar compounds).

- Light Sensitivity : Store in amber vials at –20°C to prevent thioether oxidation .

Data Contradiction Analysis

Discrepancies in reported yields (e.g., 60% vs. 91% for analogous compounds) often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.